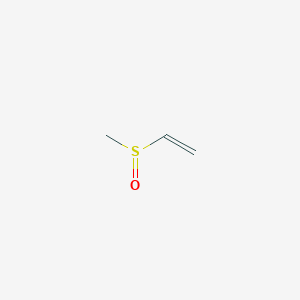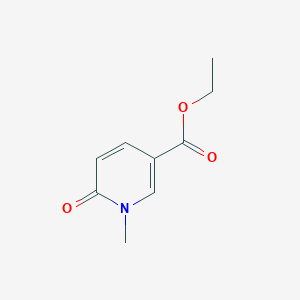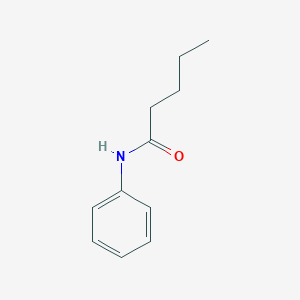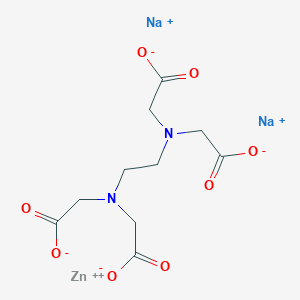
Oxoarsenic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxoarsenic is a compound that has been studied extensively for its potential use in scientific research applications. This compound has been found to have unique properties that make it useful for a variety of purposes, including in the study of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Oxoarsenic has been found to have a number of potential scientific research applications. One of the most promising applications is in the study of cancer. Oxoarsenic has been found to have anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro. In addition to its anti-cancer properties, oxoarsenic has also been found to have anti-inflammatory and anti-oxidant properties, making it useful in the study of a variety of diseases.
Mecanismo De Acción
The mechanism of action of oxoarsenic is not well understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes. Oxoarsenic has been found to inhibit the activity of enzymes such as protein tyrosine phosphatases and topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Oxoarsenic has been found to have a number of biochemical and physiological effects. One of the most significant effects is its ability to induce apoptosis, or programmed cell death, in cancer cells. Oxoarsenic has also been found to have anti-inflammatory and anti-oxidant effects, which may make it useful in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using oxoarsenic in lab experiments is its ability to selectively target cancer cells. This makes it useful in the study of cancer and in the development of cancer treatments. However, there are also some limitations to using oxoarsenic in lab experiments. For example, it can be difficult to synthesize and purify, and its mechanism of action is not well understood.
Direcciones Futuras
There are a number of future directions for research on oxoarsenic. One area of research is the development of more efficient synthesis methods for oxoarsenic. Another area of research is the study of its mechanism of action, which may lead to the development of more effective cancer treatments. Additionally, there is potential for the use of oxoarsenic in the study of other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, oxoarsenic is a compound with great potential for scientific research, and further study is needed to fully understand its properties and applications.
Métodos De Síntesis
Oxoarsenic can be synthesized using a variety of methods, including the reaction of arsenic trioxide with hydrogen peroxide. This method involves the addition of hydrogen peroxide to a solution of arsenic trioxide, which results in the formation of oxoarsenic. Other methods of synthesis include the reaction of arsenic trioxide with nitric acid or sulfuric acid.
Propiedades
Número CAS |
12777-38-7 |
|---|---|
Fórmula molecular |
AsO |
Peso molecular |
90.921 g/mol |
Nombre IUPAC |
oxoarsenic |
InChI |
InChI=1S/AsO/c1-2 |
Clave InChI |
GPSSQIRGCXEBSH-UHFFFAOYSA-N |
SMILES |
O=[As] |
SMILES canónico |
O=[As] |
Otros números CAS |
31219-53-1 12777-38-7 |
Sinónimos |
Arsenic oxise |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




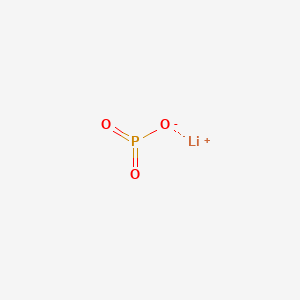
![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)
